molecular formula C4H4N2O2 B1321646 Oxazole-4-carboxamide CAS No. 23012-15-9

Oxazole-4-carboxamide

Cat. No. B1321646
CAS RN: 23012-15-9
M. Wt: 112.09 g/mol
InChI Key: VAELWSLNTRVXQS-UHFFFAOYSA-N
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Description

Oxazole-4-carboxamide derivatives are a class of compounds that have been extensively studied due to their diverse range of applications, including their use as intermediates in organic synthesis, their role as herbicide safeners, and their potential in medicinal chemistry as inhibitors of blood platelet aggregation. The oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which contributes to the chemical reactivity and biological activity of these compounds .

Synthesis Analysis

The synthesis of oxazole-4-carboxamide and its derivatives can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate, which can be further modified using halogenation and palladium-catalyzed coupling reactions to produce a series of substituted oxazoles . Another method includes the conversion of aldehydes to oxazole-4-carboxylates using 3-oxazoline-4-carboxylates as intermediates, showcasing the reactivity of these intermediates with Grignard reagents to yield 4-keto-oxazole derivatives . Additionally, functionalized oxazoles can be synthesized from enamides through phenyliodine diacetate-mediated intramolecular oxidative cyclization, which is a heavy-metal-free process . Gold catalysis has also been employed to synthesize 2,5-disubstituted oxazoles from N-propargylcarboxamides under mild conditions, with the observation of an intermediate 5-methylene-4,5-dihydrooxazole .

Molecular Structure Analysis

The molecular structure of oxazole-4-carboxamide derivatives is characterized by the presence of the oxazole ring, which can be further substituted at various positions to yield a wide array of compounds with different properties. The synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, for instance, involves the reaction of methyl α-isocyanoacetate with acylating reagents, leading to the formation of carboxylic acids and carboxamides . The structure-activity relationship studies of these compounds have shown that specific substitutions can significantly influence their biological activity, such as the inhibition of blood platelet aggregation .

Chemical Reactions Analysis

Oxazole-4-carboxamide derivatives participate in a variety of chemical reactions. The photooxygenation of oxazoles can be used to generate activated carboxylates, which are useful in the synthesis of macrocyclic lactones . Reactions of 2-acylamino-2-cyanoacetamides can lead to the formation of 5-aminooxazole-4-carboxamides and oxazolo[5,4-d]pyrimidines, demonstrating the versatility of oxazole derivatives in heterocyclic chemistry . Moreover, the rational design and synthesis of substituted oxazole isoxazole carboxamides have been explored for their use as herbicide safeners, highlighting the importance of oxazole derivatives in agricultural chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole-4-carboxamide derivatives are influenced by their molecular structure. For example, the photophysical properties of 2,5-disubstituted oxazole-4-carboxylates have been investigated, revealing that these compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable as fluorescent probes10. The introduction of various substituents on the oxazole ring can alter properties such as solubility, reactivity, and biological activity, which is crucial for their application in different fields 10.

Scientific Research Applications

Synthesis of Oxazoles

Oxazole-4-carboxamide plays a significant role in the synthesis of oxazoles, an important structural motif in various natural products. Luo et al. (2012) highlighted an efficient synthesis method of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy. This method involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, demonstrating the utility of bidentate phosphine ligands in managing the reactivity of in situ-generated gold carbenes (Luo, Ji, Li, & Zhang, 2012).

Pharmaceutical Applications

Oxazole-4-carboxamide derivatives have been studied for their potential in pharmaceutical applications. For instance, Ozaki et al. (1983) synthesized oxazole derivatives with inhibitory activity on blood platelet aggregation, indicating their potential therapeutic applications (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

Biological Evaluation

Caputo et al. (2020) presented the design and synthesis of substituted oxazol-2-one-3-carboxamides as a new class of acid ceramidase inhibitors. This study is significant in understanding the role of acid ceramidase in lysosomal ceramides metabolism and its implications in various biological processes (Caputo, Di Martino, Cilibrasi, Tardia, Mazzonna, Russo, Penna, Summa, Bertozzi, Realini, Margaroli, Migliore, Ottonello, Liu, Lansbury, Armirotti, Bertorelli, Ray, Skerlj, & Scarpelli, 2020).

Antimicrobial Activity

Stanchev et al. (1999) investigated the synthesis of new amino acids and peptides containing thiazole and oxazole moieties. Their study demonstrated moderate antibacterial activity of these compounds against various bacteria, fungi, and yeast, showcasing the potential of oxazole derivatives in antimicrobial treatments (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).

Safety And Hazards

Oxazole-4-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAELWSLNTRVXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616601
Record name 1,3-Oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carboxamide

CAS RN

23012-15-9
Record name 4-Oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23012-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
… Given the potent inhibitory activity against IRAK4 and improved CYP1A2 induction properties of N-(3-carbamoyl-1H-pyrazol-4-yl)-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide …
Number of citations: 3 www.sciencedirect.com
VWF Tai, D Sperandio, EJ Shelton, J Litvak… - Bioorganic & medicinal …, 2006 - Elsevier
… In summary, a new class of apoptosis inducers with a 2-phenyl-oxazole-4-carboxamide scaffold was identified through a cell-based caspase HTS assay. SAR studies at position A …
Number of citations: 25 www.sciencedirect.com
Z Luo, S Li, Y Zhang, F Yin, H Luo, X Chen… - European Journal of …, 2023 - Elsevier
… For this purpose, a series of Oxazole-4-carboxamide/butylated hydroxytoluene hybrids were … of the compounds varied with the chains between the BHT and oxazole-4-carboxamide. …
Number of citations: 4 www.sciencedirect.com
JG Yu, HX Zhu, JK Qiu, DC Wang… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C11H8F2N2O2·0.5H2O, the dihedral angle between the benzene and isoxazole rings is 8.08 (3). In the crystal, the components are linked by O—H⋯N and N—H⋯…
Number of citations: 1 scripts.iucr.org
Y OZAKI, S MAEDA, T IWASAKI… - Chemical and …, 1983 - jstage.jst.go.jp
… Of these, 5-(3,4,5-trimcthoxyphenyl)oxazole—4—carboxamide was the most active … Preparation of 2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide (37)——7—The a-(3,4.5-…
Number of citations: 25 www.jstage.jst.go.jp
OV Shablykin, DO Merzhyievskyi, VS Brovarets… - Chemistry of …, 2023 - Springer
… 5-[(2,2,2-trifluoroacetyl)amino]-1,3-oxazole-4-carboxamide (4c). Yield 535 mg (29%), yellow … -[(2,2,2-trifluoroacetyl)amino]-1,3-oxazole-4-carboxamide (4d). Yield 402 mg (21% with 86% …
Number of citations: 1 link.springer.com
C Varlow, AV Mossine, V Bernard-Gauthier… - Journal of fluorine …, 2021 - Elsevier
… We have since shifted our efforts to a new series of GSK-3 targeting radiotracers based on the oxazole-4-carboxamide structural scaffold and identified [ 11 C]PF-367 [16] as one of the …
Number of citations: 6 www.sciencedirect.com
JR Davies, PD Kane, CJ Moody - The Journal of Organic …, 2005 - ACS Publications
… The starting oxazole-4-carboxamide 31 was prepared by our standard diazocarbonyl route … N-benzenesulfonyldiazoindole 32 with the oxazole-4-carboxamide 31 gave the desired NH …
Number of citations: 82 pubs.acs.org
H Bibi, H Nadeem, M Abbas, M Arif - BMC chemistry, 2019 - Springer
Background Isoxazole is an important pharmacophore in medicinal chemistry with a wide range of pharmacological activities. The present study deals with the synthesis and evaluation …
Number of citations: 15 link.springer.com
MR Brescia, LL Rokosz, AG Cole, TM Stauffer… - Bioorganic & medicinal …, 2007 - Elsevier
… were screened using a platelet membrane binding assay with the radioligand, [ 3 H]-Iloprost.14, 15 Of the active structures identified, the 5-(4-phenylbenzyl)oxazole-4-carboxamide 6a …
Number of citations: 17 www.sciencedirect.com

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